2-(4-Methylphenyl)octan-3-one
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Overview
Description
2-(4-Methylphenyl)octan-3-one is an organic compound with the molecular formula C15H22O It is a ketone with a phenyl group substituted at the fourth position of the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)octan-3-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 2-(4-Methylphenyl)octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the specific reaction.
Scientific Research Applications
2-(4-Methylphenyl)octan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)octan-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)butan-2-one
- 2-(4-Methylphenyl)hexan-3-one
- 2-(4-Methylphenyl)decan-3-one
Comparison
2-(4-Methylphenyl)octan-3-one is unique due to its specific chain length and substitution pattern, which influence its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different reactivity and biological activity, making it suitable for specific applications.
Properties
CAS No. |
918540-61-1 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O/c1-4-5-6-7-15(16)13(3)14-10-8-12(2)9-11-14/h8-11,13H,4-7H2,1-3H3 |
InChI Key |
ACSPQIJIAUVEGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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